1-(2,4-Difluorophenyl)hexan-1-amine hydrochloride
Overview
Description
1-(2,4-Difluorophenyl)hexan-1-amine hydrochloride is a useful research compound. Its molecular formula is C12H18ClF2N and its molecular weight is 249.73 g/mol. The purity is usually 95%.
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Scientific Research Applications
Analytical Techniques for Substance Identification
1-(2,4-Difluorophenyl)hexan-1-amine hydrochloride's research applications primarily emerge in analytical chemistry for substance identification and synthesis. For instance, its analog, 2-Amino-1-(4-bromo-2,5-dimethoxyphenyl)ethan-1-one (bk-2C-B), showcases its relevance through test purchases and subsequent identification using a suite of analytical techniques. This includes nuclear magnetic resonance spectroscopy, gas and liquid chromatography, high-resolution mass spectrometry, ion chromatography, and X-ray crystallography to confirm its identity and polymorphic forms (Power et al., 2015).
Organic Light-Emitting Devices (OLEDs)
Research into this compound derivatives also extends to the development of materials for organic light-emitting devices (OLEDs). Novel 2,4-difluorophenyl-functionalized arylamines have been synthesized, demonstrating significant improvements in device performance due to the incorporation of strong electron-withdrawing fluorinated substituents, which effectively balance injected carriers in the devices, enhancing their efficiency and luminance (Li et al., 2012).
Catalysis
The compound has been implicated in catalysis research as well. Studies involve its application in hydroesterification and hydroformylation processes catalyzed by rhodium complexes, indicating the potential for efficient synthesis of esters and aldehydes under specific conditions, thereby broadening its utility in organic synthesis and industrial processes (Hung-Low et al., 2005).
Synthesis of Novel Compounds
Furthermore, the synthesis of new compounds featuring the 1-(2,4-Difluorophenyl)hexan-1-amine moiety or its derivatives underlines the compound's versatility. Such research not only expands the chemical knowledge base but also explores potential applications ranging from material science to pharmaceuticals. For example, novel thiazol-2-amine derivatives containing the 2,4-difluorophenyl unit have been synthesized, pointing towards their potential in developing new antifungal agents and plant-growth regulators (Liu et al., 2011).
Properties
IUPAC Name |
1-(2,4-difluorophenyl)hexan-1-amine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17F2N.ClH/c1-2-3-4-5-12(15)10-7-6-9(13)8-11(10)14;/h6-8,12H,2-5,15H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BDKQSAMOTYFFAL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(C1=C(C=C(C=C1)F)F)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18ClF2N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.73 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
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